molecular formula C11H18N5O3+ B15132495 Butaphyllamine; Buthoid

Butaphyllamine; Buthoid

Cat. No.: B15132495
M. Wt: 268.29 g/mol
InChI Key: FSHUFUJGJZEOJT-UHFFFAOYSA-N
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Description

Butaphyllamine, also known by its trade name Buthoid, is a compound that has garnered attention in various scientific fields. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. Butaphyllamine is a combination of theophylline and 2-amino-2-methyl-1-propanol, forming a 1:1 compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butaphyllamine involves the reaction of theophylline with 2-amino-2-methyl-1-propanol. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired compound. The reaction can be summarized as follows: [ \text{Theophylline} + \text{2-amino-2-methyl-1-propanol} \rightarrow \text{Butaphyllamine} ]

Industrial Production Methods

Industrial production of Butaphyllamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors where the reactants are mixed and maintained under optimal conditions to maximize yield. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity Butaphyllamine .

Chemical Reactions Analysis

Types of Reactions

Butaphyllamine undergoes various chemical reactions, including:

    Oxidation: Butaphyllamine can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of Butaphyllamine, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Butaphyllamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butaphyllamine involves its interaction with specific molecular targets. It primarily acts on adenosine receptors, leading to bronchodilation and relaxation of smooth muscles. The compound also influences cyclic adenosine monophosphate (cAMP) pathways, enhancing its therapeutic effects in respiratory conditions .

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A bronchodilator with a similar structure but different pharmacokinetic properties.

    Aminophylline: A compound that combines theophylline with ethylenediamine, used for similar therapeutic purposes.

    Caffeine: Shares a similar xanthine structure but has different pharmacological effects.

Uniqueness

Butaphyllamine is unique due to its specific combination of theophylline and 2-amino-2-methyl-1-propanol, which imparts distinct pharmacological properties. Its ability to act on multiple molecular targets and pathways makes it a versatile compound in both research and therapeutic applications .

Properties

Molecular Formula

C11H18N5O3+

Molecular Weight

268.29 g/mol

IUPAC Name

2-amino-2-methylpropan-1-ol;1,3-dimethylpurin-3-ium-2,6-dione

InChI

InChI=1S/C7H7N4O2.C4H11NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-4(2,5)3-6/h3H,1-2H3;6H,3,5H2,1-2H3/q+1;

InChI Key

FSHUFUJGJZEOJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N.CN1C(=O)C2=NC=NC2=[N+](C1=O)C

Origin of Product

United States

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